molecular formula C22H27N3O3S B11443436 3-cyclohexyl-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-cyclohexyl-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11443436
M. Wt: 413.5 g/mol
InChI Key: PPQMEEWLGCTCNQ-UHFFFAOYSA-N
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Description

3-cyclohexyl-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyrido[2,1-b][1,3,5]thiadiazine core, which is a fused ring system combining pyridine and thiadiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclization reaction to form the pyrido[2,1-b][1,3,5]thiadiazine core. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with modified functional groups.

Scientific Research Applications

3-cyclohexyl-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

3-cyclohexyl-8-(2,4-dimethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H27N3O3S/c1-27-16-8-9-17(20(10-16)28-2)18-11-21(26)25-13-24(15-6-4-3-5-7-15)14-29-22(25)19(18)12-23/h8-10,15,18H,3-7,11,13-14H2,1-2H3

InChI Key

PPQMEEWLGCTCNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4CCCCC4)OC

Origin of Product

United States

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